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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural classification of

penem and carbapenem antibiotics. It delves into their core structural features, classification

systems, and the relationship between structure and antimicrobial activity. This document is

intended to serve as a valuable resource for researchers, scientists, and professionals involved

in the discovery and development of new antibacterial agents.

Core Structural Features: A Tale of Two Rings
Penems and carbapenems are subclasses of β-lactam antibiotics, characterized by a bicyclic

core structure. This core consists of a four-membered β-lactam ring fused to a five-membered

ring. The fundamental difference between these two classes lies in the atom at the C1 position

of the five-membered ring.[1]

Penems: Possess a sulfur atom at the C1 position, forming a thiazoline ring fused to the β-

lactam ring.[2][3] This structure is entirely synthetic and does not occur naturally.[3]

Carbapenems: Feature a carbon atom at the C1 position, creating a pyrroline ring fused to

the β-lactam ring.[1][2] The first carbapenem, thienamycin, was a naturally occurring

compound isolated from Streptomyces cattleya.[4]
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A key feature common to both classes is a double bond between the C2 and C3 atoms of the

five-membered ring. This unsaturation increases the strain of the bicyclic system, thereby

enhancing the reactivity of the β-lactam ring towards its bacterial targets, the Penicillin-Binding

Proteins (PBPs).[2]

Structural Classification of Penem Antibiotics
Penems are primarily classified based on the nature of the side chain attached at the C2

position of the thiazoline ring. This side chain significantly influences the antibiotic's spectrum

of activity, pharmacokinetic properties, and stability.

The major subgroups of penems include:

Alkylpenems: Characterized by an alkyl substituent at the C2 position.

Arylpenems: Feature an aryl group at the C2 position.

Thiopenems: Possess a thio-substituent at the C2 position.

Oxypenems: Characterized by an oxygen-linked substituent at the C2 position.

Aminopenems: Contain a nitrogen-linked substituent at the C2 position.

Caption: Structural Classification of Penem Antibiotics.

Examples of clinically relevant penems include Faropenem and Sulopenem.

Structural Classification of Carbapenem Antibiotics
Carbapenems are a diverse class of β-lactam antibiotics with a broad spectrum of activity.

Their classification is often based on the spectrum of activity, particularly against challenging

Gram-negative pathogens like Pseudomonas aeruginosa and Acinetobacter species. Another

key structural feature that influences their properties is the substituent at the C1 position.

A common classification divides carbapenems into two main groups:

Group 1 Carbapenems: This group is primarily represented by Ertapenem. It is

characterized by a narrower spectrum of activity compared to Group 2 carbapenems and is
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not active against Pseudomonas aeruginosa and Acinetobacter species.

Group 2 Carbapenems: This group includes Imipenem, Meropenem, and Doripenem. They

possess a broader spectrum of activity, including potent activity against Pseudomonas

aeruginosa and Acinetobacter species.

A significant structural feature of many carbapenems, such as thienamycin and its derivatives,

is the presence of a hydroxyethyl side chain at the C6 position. The trans stereochemistry of

this substituent is crucial for their stability against many β-lactamases.[4] Furthermore, the

introduction of a methyl group at the C1 position, as seen in meropenem, enhances stability

against human renal dehydropeptidase-I (DHP-I), an enzyme that can inactivate certain

carbapenems like imipenem.[4]

Caption: Structural Classification of Carbapenem Antibiotics.

Quantitative Data on Antimicrobial Activity
The in vitro activity of penem and carbapenem antibiotics is commonly reported as the

Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that

inhibits the visible growth of a microorganism. The MIC90 value represents the concentration

required to inhibit 90% of the tested isolates.

Table 1: In Vitro Activity of Penem Antibiotics (MIC90 in µg/mL)

Organism Faropenem Sulopenem

Escherichia coli - 0.03-0.06

Klebsiella pneumoniae - 0.06-1

Proteus mirabilis - 0.25

Staphylococcus aureus

(MSSA)
- 0.25

Enterococcus faecalis - Poor Activity

Pseudomonas aeruginosa Not Active Not Active
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Data sourced from multiple studies.[2][5]

Table 2: In Vitro Activity of Carbapenem Antibiotics (MIC90 in µg/mL)

Organism Imipenem Meropenem Ertapenem Doripenem

Escherichia coli 0.25 ≤0.06 0.015 ≤0.03

Klebsiella

pneumoniae
0.5 0.06 0.03 0.06

Pseudomonas

aeruginosa
4-16 2-8 >16 2-4

Acinetobacter

baumannii
8 8 >16 4

Staphylococcus

aureus (MSSA)
≤0.06 0.06 0.12 0.25

Enterococcus

faecalis
4 8 >16 >16

Data compiled from various sources.

Pharmacokinetic Properties
The pharmacokinetic profiles of penems and carbapenems are crucial for their clinical efficacy.

Key parameters include plasma half-life (t½), protein binding, and the route of elimination.

Table 3: Comparative Pharmacokinetic Parameters
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Antibiotic Class
Plasma
Half-life (t½)

Protein
Binding

Primary
Route of
Elimination

Stability to
DHP-I

Faropenem Penem ~1 hour ~80-90% Renal Stable

Sulopenem Penem ~1 hour High Renal Stable

Imipenem Carbapenem ~1 hour ~20% Renal Susceptible

Meropenem Carbapenem ~1 hour ~2% Renal Stable

Ertapenem Carbapenem ~4 hours ~95% Renal Stable

Doripenem Carbapenem ~1 hour ~8% Renal Stable

Note: Imipenem is co-administered with cilastatin, a DHP-I inhibitor, to prevent its renal

metabolism.

Experimental Protocols
Determination of Minimum Inhibitory Concentration
(MIC) by Broth Microdilution
This method is a standardized procedure for determining the in vitro susceptibility of bacteria to

antimicrobial agents.

Workflow:
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Prepare serial two-fold dilutions of the antibiotic in Mueller-Hinton broth in a 96-well microtiter plate.

Prepare a standardized bacterial inoculum (0.5 McFarland standard).

Inoculate each well of the microtiter plate with the bacterial suspension.

Incubate the plate at 35-37°C for 16-20 hours.

Determine the MIC as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Click to download full resolution via product page

Caption: Broth Microdilution MIC Determination Workflow.

Detailed Methodology:

Preparation of Antibiotic Dilutions: A stock solution of the antibiotic is prepared. Serial two-

fold dilutions are then made in cation-adjusted Mueller-Hinton broth in the wells of a 96-well

microtiter plate.

Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a

turbidity equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final

concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

Inoculation: Each well containing the antibiotic dilution is inoculated with the standardized

bacterial suspension. A growth control well (containing broth and bacteria but no antibiotic)

and a sterility control well (containing only broth) are also included.
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Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.

Reading of Results: After incubation, the plate is examined for bacterial growth (turbidity).

The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible

growth.

Synthesis of Faropenem Sodium (Illustrative)
The synthesis of penem antibiotics is a complex multi-step process. The following is a

simplified representation of a potential synthetic route for Faropenem sodium, based on

information from synthetic chemistry literature and patents.

Logical Flow of Synthesis:

Start with a protected azetidinone precursor.

Introduce the C2 side chain via reaction with a derivative of (R)-tetrahydrofuran-2-thiocarboxylic acid.

Formation of the penem bicyclic system through intramolecular cyclization.

Deprotection of the hydroxyl and carboxylic acid groups.

Salt formation with a sodium source to yield Faropenem sodium.

Click to download full resolution via product page

Caption: Mechanism of Action of Penem and Carbapenem Antibiotics.
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The β-lactam ring of these antibiotics covalently binds to the active site of PBPs, which are

bacterial enzymes essential for the final steps of peptidoglycan synthesis. Peptidoglycan

provides structural integrity to the bacterial cell wall. By inactivating PBPs, penems and

carbapenems prevent the cross-linking of peptidoglycan chains, leading to a weakened cell

wall and ultimately, cell lysis and bacterial death. [4]

Conclusion
The structural classification of penem and carbapenem antibiotics is rooted in the distinct

atomic composition of their bicyclic core structures. This fundamental difference, along with

variations in their side chains, dictates their spectrum of antimicrobial activity, pharmacokinetic

properties, and stability against inactivating enzymes. A thorough understanding of these

structure-activity relationships is paramount for the rational design and development of novel β-

lactam antibiotics to combat the ever-growing threat of antimicrobial resistance. This guide

provides a foundational framework for researchers and drug development professionals to

navigate the complexities of these critical classes of antibacterial agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1263517#structural-classification-of-penem-and-
carbapenem-antibiotics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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